![molecular formula C2H5BF3KO B1463094 Potassium methoxymethyltrifluoroborate CAS No. 910251-11-5](/img/structure/B1463094.png)
Potassium methoxymethyltrifluoroborate
Overview
Description
Potassium methoxymethyltrifluoroborate is an organoboron compound . It belongs to a special class of organoboron reagents that offer several advantages over the corresponding boronic acids and esters in that they are moisture- and air-stable, and are remarkably compliant with strong oxidative conditions .
Molecular Structure Analysis
The molecular formula of Potassium methoxymethyltrifluoroborate is C2H5BF3KO . The Inchi Code is 1S/C2H5BF3O.K/c1-7-2-3(4,5)6;/h2H2,1H3;/q-1;+1 .Chemical Reactions Analysis
Potassium methoxymethyltrifluoroborate is used as a reactant for the preparation of modified purines via palladium-catalyzed cross-coupling reactions with halopurines and Suzuki-Miyaura cross-coupling reactions with aryl chlorides .Physical And Chemical Properties Analysis
Potassium methoxymethyltrifluoroborate appears as a white crystalline solid. It has a molecular weight of 151.97 g/mol .Scientific Research Applications
Trifluoroborate Derivative Coupling Reactions
Potassium methoxymethyltrifluoroborate is used in modern synthetic methods for copper-mediated C(aryl)-O, C(aryl)-N, and C(aryl)-S bond formation .
Suzuki-Miyaura Cross-Coupling Reactions
This compound is used in Suzuki-Miyaura cross-coupling reactions of alkylboronic acid derivatives or alkyitrifluoroborates with aryl, alkenyl or alkyl halides and triflates .
Palladium-Catalyzed Direct Boronic Acid Synthesis
Potassium methoxymethyltrifluoroborate is used in palladium-catalyzed, direct boronic acid synthesis from aryl chlorides .
Enantioselective Organo-SOMO Catalysis
This compound is used in the α-Vinylation of Aldehydes, a process that is part of enantioselective organo-SOMO catalysis .
Visible-Light-Induced Chemoselective Deboronative Alkynylation
Potassium methoxymethyltrifluoroborate is used in visible-light-induced chemoselective deboronative alkynylation under biomolecule-compatible conditions .
Stereospecific Cross-Coupling of Secondary Alkyl β-Trifluoroboratoamides
This compound is used in stereospecific cross-coupling of secondary alkyl β-Trifluoroboratoamides .
Aryl Trifluoroborates in Suzuki-Miyaura Coupling
Potassium methoxymethyltrifluoroborate is used in Suzuki-Miyaura Coupling reactions of aryl trifluoroborates .
Iridium-Catalyzed Enantioselective Allylic Vinylation
This compound is used in iridium-catalyzed enantioselective allylic vinylation .
Safety and Hazards
Future Directions
Potassium methoxymethyltrifluoroborate is a specialty product for proteomics research . The past decade has witnessed the emergence of potassium organotrifluoroborates as a new class of nucleophilic boron reagents for Suzuki-Miyaura cross-coupling and Rh-catalyzed addition reactions . This suggests that it could have significant future applications in the field of organic synthesis.
Mechanism of Action
Target of Action
Potassium Methoxymethyltrifluoroborate is a specialty product used for proteomics research . .
Mode of Action
It is known to be involved in various synthetic methods for copper-mediated c(aryl)-o, c(aryl)-n, and c(aryl)-s bond formation .
Biochemical Pathways
It is known to be involved in suzuki-miyaura cross-coupling reactions of alkylboronic acid derivatives or alkyitrifluoroborates with aryl, alkenyl, or alkyl halides and triflates .
Result of Action
It is known to be involved in various chemical reactions, including the formation of c(aryl)-o, c(aryl)-n, and c(aryl)-s bonds .
Action Environment
The action of Potassium Methoxymethyltrifluoroborate can be influenced by environmental factors. For instance, it is recommended to store the compound in a dark place, sealed in dry, at room temperature . These conditions help maintain the compound’s stability and efficacy.
properties
IUPAC Name |
potassium;trifluoro(methoxymethyl)boranuide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5BF3O.K/c1-7-2-3(4,5)6;/h2H2,1H3;/q-1;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNVXSBCLLHGATG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](COC)(F)(F)F.[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5BF3KO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10670571 | |
Record name | Potassium trifluoro(methoxymethyl)borate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10670571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
910251-11-5 | |
Record name | Potassium trifluoro(methoxymethyl)borate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10670571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Potassium (Methoxymethyl)trifluoroborate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.